molecular formula C11H12N2O B2952407 3-(3-EThoxyphenyl)-1H-pyrazole CAS No. 2288710-35-8

3-(3-EThoxyphenyl)-1H-pyrazole

Cat. No. B2952407
CAS RN: 2288710-35-8
M. Wt: 188.23
InChI Key: PVWZRRBSBDZWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Ethoxyphenyl)-1H-pyrazole is a chemical compound that has attracted significant attention from researchers due to its potential applications in scientific research. This compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-Ethoxyphenyl)-1H-pyrazole in laboratory experiments is its high yield during synthesis, making it an efficient way to obtain the compound. Additionally, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a useful tool for studying the mechanisms of these processes. However, one limitation of using this compound is that it has not been extensively studied for its potential side effects, making it important to use caution when working with this compound.

Future Directions

There are several future directions for the study of 3-(3-Ethoxyphenyl)-1H-pyrazole. One potential direction is to further investigate the mechanism of action of this compound and its potential for the development of new drugs for the treatment of inflammatory diseases. Additionally, more research is needed to determine the potential side effects of this compound and to develop safe and effective dosing regimens for this compound. Finally, the use of this compound as a fluorescent probe for the detection of metal ions in biological systems is an area that warrants further investigation.

Synthesis Methods

The synthesis of 3-(3-Ethoxyphenyl)-1H-pyrazole involves the reaction of 3-ethoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is typically high, making this method an efficient way to synthesize this compound.

Scientific Research Applications

3-(3-Ethoxyphenyl)-1H-pyrazole has been studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

5-(3-ethoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-14-10-5-3-4-9(8-10)11-6-7-12-13-11/h3-8H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWZRRBSBDZWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.